molecular formula C15H20O2 B12519783 Ethyl 2-(1-phenylethylidene)pentanoate CAS No. 654640-29-6

Ethyl 2-(1-phenylethylidene)pentanoate

Cat. No.: B12519783
CAS No.: 654640-29-6
M. Wt: 232.32 g/mol
InChI Key: ZVZNEKMGLBJAGR-UHFFFAOYSA-N
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Description

Ethyl 2-(1-phenylethylidene)pentanoate is an organic compound belonging to the ester family Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(1-phenylethylidene)pentanoate can be synthesized through the condensation of acetophenone with ethyl cyanoacetate in the presence of ammonium acetate and glacial acetic acid. The reaction is typically carried out in benzene under reflux conditions for several hours . The product is then purified through extraction and distillation.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(1-phenylethylidene)pentanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted esters and other derivatives.

Scientific Research Applications

Ethyl 2-(1-phenylethylidene)pentanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-(1-phenylethylidene)pentanoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding alcohol and carboxylic acid, which can then participate in various biochemical processes. The phenylethylidene group may interact with cellular receptors, influencing signal transduction pathways and exerting biological effects .

Comparison with Similar Compounds

Ethyl 2-(1-phenylethylidene)pentanoate can be compared with other esters such as ethyl acetate, methyl butyrate, and ethyl benzoate. While all these compounds share the ester functional group, this compound is unique due to the presence of the phenylethylidene group, which imparts distinct chemical and biological properties .

List of Similar Compounds

  • Ethyl acetate
  • Methyl butyrate
  • Ethyl benzoate

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

654640-29-6

Molecular Formula

C15H20O2

Molecular Weight

232.32 g/mol

IUPAC Name

ethyl 2-(1-phenylethylidene)pentanoate

InChI

InChI=1S/C15H20O2/c1-4-9-14(15(16)17-5-2)12(3)13-10-7-6-8-11-13/h6-8,10-11H,4-5,9H2,1-3H3

InChI Key

ZVZNEKMGLBJAGR-UHFFFAOYSA-N

Canonical SMILES

CCCC(=C(C)C1=CC=CC=C1)C(=O)OCC

Origin of Product

United States

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